N6-Methyladenosine-13C

Epitranscriptomics RNA Modification Quantification LC-MS/MS

N6-Methyladenosine-13C (CAS 2232870-66-3) is a stable isotope-labeled analog of N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic messenger RNA. With a molecular formula of C10¹³CH15N5O4 and a molecular weight of 282.26 g/mol, it incorporates a single ¹³C atom at the N6-methyl position, enabling precise mass spectrometry-based quantification.

Molecular Formula C11H15N5O4
Molecular Weight 282.26 g/mol
Cat. No. B13867973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine-13C
Molecular FormulaC11H15N5O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1
InChIKeyVQAYFKKCNSOZKM-KGEFGKJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyladenosine-13C: The Gold Standard for RNA Modification Quantification


N6-Methyladenosine-13C (CAS 2232870-66-3) is a stable isotope-labeled analog of N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic messenger RNA . With a molecular formula of C10¹³CH15N5O4 and a molecular weight of 282.26 g/mol, it incorporates a single ¹³C atom at the N6-methyl position, enabling precise mass spectrometry-based quantification. As a cornerstone internal standard for epitranscriptomic research, it provides the molecular specificity required to distinguish m6A from other adenosine modifications in complex biological matrices.

Workflow m6A isotope dilution LC-MS/MS quantification
Key Attribute 13C co-elution with unlabeled m6A
Selection Context Epitranscriptomic research matrices

Why N6-Methyladenosine-13C Cannot Be Replaced by a Deuterated or Unlabeled Analog


Substituting N6-Methyladenosine-13C with an unlabeled standard, a deuterated variant (e.g., N6-Methyladenosine-d3), or a differently labeled ¹³C isotopologue (e.g., N6-Methyladenosine-13C4) introduces quantifiable risks to analytical accuracy and biological relevance. Unlabeled standards fail to correct for matrix effects in LC-MS/MS, leading to systematic quantification errors [1]. Deuterated analogs exhibit chromatographic retention time shifts due to the reverse isotope effect, which can cause differential ion suppression and compromise co-elution with the analyte [2]. Heavier ¹³C isotopologues, while effective as internal standards, are incompatible with metabolic tracing experiments that rely on the ¹³C mass shift to distinguish newly synthesized from pre-existing RNA modifications [3]. The single ¹³C atom in N6-Methyladenosine-13C uniquely balances these competing demands.

N6-Methyladenosine-13C provides co-elution with analyte
Unlabeled standard: matrix-effect correction not supported
No reverse isotope retention shift
Deuterated analog: retention shift may alter ion suppression
Single M+1 mass shift for metabolic tracing
Heavier 13C4 isotopologue: mass shift may interfere with turnover studies

Quantitative Evidence Guide for N6-Methyladenosine-13C Differentiation


Superior LC-MS/MS Internal Standard Performance: Avoiding Deuterium Retention Time Shifts

N6-Methyladenosine-13C co-elutes precisely with unlabeled m6A, a critical requirement for accurate isotope dilution mass spectrometry. In contrast, deuterated internal standards like D3-m6A exhibit a measurable retention time shift (~0.05–0.1 min) on reversed-phase LC, exposing the analyte and internal standard to different mobile phase compositions and ionization conditions [1]. This can lead to differential ion suppression of up to 15–20% for co-eluting analytes, directly impacting quantification accuracy. ¹³C-labeled standards are documented as the preferred method for minimizing these matrix effects in RNA modification analysis [2].

Retention Time Shift
Head-to-head
Target: Co-elution (0 min shift)
D3-m6A: ~0.05–0.1 min earlier
Co-elution supports matrix-effect correction review
Reported differential ion suppression up to 15–20% with deuterated analog
Epitranscriptomics RNA Modification Quantification LC-MS/MS

Precise M+1 Mass Shift for Metabolic Tracing: Avoiding Isotopologue Overlap

The 13C-dynamods method uses [¹³C-methyl]-methionine to label newly transcribed RNA. N6-Methyladenosine-13C, with its single M+1 shift, is an ideal internal standard for this workflow because it avoids spectral overlap with the unlabeled m6A pool while not competing with the biosynthetically incorporated label. In contrast, the M+4 shift of N6-Methyladenosine-13C4 would overlap with naturally occurring isotopologues or multi-labeled species from high-incorporation experiments, requiring complex deconvolution algorithms [1]. The distinct kinetic behavior of m6A in polyA⁺ RNA was resolved using this precise M+1 labeling strategy [2].

Mass Shift Compatibility
Method context
M+1 avoids interference with natural isotopologues; 13C4 M+4 may overlap with multi-labeled species
Supports unambiguous turnover kinetics measurement
13C-dynamods metabolic labeling workflow, polyA⁺ RNA
Metabolic Labeling RNA Turnover 13C-Dynamods

Manufacturer-Specified High Chemical and Isotopic Purity Enables Trace-Level Detection

Chemical and isotopic purity directly limit the lower limit of quantification (LLOQ) for m6A. N6-Methyladenosine-13C is offered with a chemical purity of 98% and an isotopic enrichment of 99.7% atom ¹³C . This high enrichment ensures that cross-contamination of the internal standard channel by the unlabeled analyte is <0.3%, enabling accurate quantification of low-abundance m6A modifications in non-ribosomal RNAs [1]. Lower enrichment standards can introduce systematic overestimation of analyte concentration.

Isotopic Purity
Specification review
99.7% atom ¹³C
Chemical purity: 98%
High enrichment reduces unlabeled cross-contamination
LLOQ predicted by isotopic enrichment; Certificate of Analysis
Analytical Chemistry Quality Control Trace Analysis

Where N6-Methyladenosine-13C Delivers Superior Value in Research and Industrial Settings


Absolute Quantification of m6A in Clinical Samples Using LC-MS/MS

In clinical biomarker studies quantifying m6A levels in tissue biopsies or liquid biopsies, N6-Methyladenosine-13C serves as the definitive internal standard. Its precise co-elution with endogenous m6A ensures correction for matrix effects from complex biological samples, enabling absolute quantification with coefficients of variation below 5%, which is essential for clinical assay validation [1].

Dynamic RNA Modification Turnover Studies Using 13C-Methyl-Methionine Tracing

For researchers investigating the kinetics of m6A under stress conditions, N6-Methyladenosine-13C provides an essential isotopic internal standard in the 13C-dynamods workflow. Its M+1 shift enables the unambiguous distinction between newly synthesized and pre-existing RNA modifications, revealing distinct half-lives for m6A in different RNA populations [2].

Epitranscriptomic Drug Target Validation

In drug discovery programs targeting m6A writer (METTL3/METTL14), eraser (FTO, ALKBH5), or reader proteins, N6-Methyladenosine-13C is required for the accurate pharmacodynamic measurement of global m6A changes following compound treatment. Its high isotopic purity ensures that even modest (10–20%) reductions in m6A levels can be statistically resolved, a key requirement for lead optimization .

Quality Control for m6A Detection Kit Manufacturing

For CROs and reagent manufacturers producing commercial m6A detection kits, N6-Methyladenosine-13C serves as the calibrant for establishing standard curves and validating lot-to-lot consistency. The 99.7% atom ¹³C specification provides a traceable purity standard that supports ISO 17025-compliant QC workflows.

Application
Selection Property
Validation Focus
m6A quantification in biospecimen research matrices
Co-elution and matrix-effect correction
Bioanalytical accuracy in complex matrices
m6A turnover kinetic studies
Single M+1 mass shift for metabolic tracing
Compatibility with 13C-dynamods workflow
m6A modulation studies by writer/eraser inhibitors
Isotopic enrichment for resolving small changes
Assay sensitivity and reproducibility
m6A assay calibration and QC
Traceable purity standard
Lot-to-lot consistency documentation
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